molecular formula C13H16N2O5 B3124127 4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid CAS No. 315672-82-3

4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid

Cat. No.: B3124127
CAS No.: 315672-82-3
M. Wt: 280.28 g/mol
InChI Key: NMGPYQULDLXXGS-UHFFFAOYSA-N
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Description

This compound is known for its unique structure and properties, which make it a versatile material for scientific research.

Preparation Methods

The synthesis of 4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves several steps. One common method includes the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 4-methylphenoxyacetyl hydrazine. Finally, the hydrazine derivative is reacted with succinic anhydride to yield this compound.

Chemical Reactions Analysis

4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydrazino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique structure and properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. It may also interact with receptors on the cell surface, triggering signaling pathways that result in various biological effects .

Comparison with Similar Compounds

4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid can be compared with other similar compounds, such as:

    4-{2-[(4-Methoxyphenoxy)acetyl]hydrazino}-4-oxobutanoic acid: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.

    4-{2-[(4-Chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and potential for various applications .

Properties

IUPAC Name

4-[2-[2-(4-methylphenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-9-2-4-10(5-3-9)20-8-12(17)15-14-11(16)6-7-13(18)19/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGPYQULDLXXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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